molecular formula C18H20FN3OS B5843516 N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide

N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B5843516
M. Wt: 345.4 g/mol
InChI Key: KZUWWRVMQWMWGN-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS/c1-23-17-8-3-2-7-16(17)21-9-11-22(12-10-21)18(24)20-15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUWWRVMQWMWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting 1,4-dichlorobutane with ammonia or a primary amine to form the piperazine ring.

    Substitution reactions: The piperazine ring is then functionalized with 3-fluorophenyl and 2-methoxyphenyl groups through nucleophilic substitution reactions.

    Carbothioamide formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide would depend on its specific interactions with molecular targets. These could include:

    Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal transduction: The compound could influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide
  • N-(3-fluorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide
  • N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide

Uniqueness

N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the methoxy group can affect its lipophilicity, stability, and interactions with molecular targets.

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